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Compound of Interest

Compound Name: (Rac)-TBAJ-876

Cat. No.: B15567515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

TBAJ-876, a second-generation diarylquinoline, has emerged as a promising anti-tuberculosis

candidate with the potential for a significantly improved safety profile over its predecessor,

bedaquiline. This guide provides a comprehensive comparison of the cardiotoxicity profiles of

TBAJ-876 and bedaquiline, supported by available preclinical and clinical data.

Executive Summary
Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis, is associated

with a risk of cardiotoxicity, primarily manifested as QT interval prolongation, which can lead to

life-threatening arrhythmias. This adverse effect is attributed to the inhibition of the human

Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] TBAJ-876 was specifically

designed to mitigate this risk. Preclinical data demonstrates that TBAJ-876 has a greatly

attenuated inhibitory effect on the hERG channel compared to bedaquiline.[3][4] Furthermore, a

Phase 1 clinical trial of TBAJ-876 in healthy adults revealed no clinically significant prolongation

of the QTc interval. In contrast, clinical studies with bedaquiline have consistently reported

mean increases in QTc interval.

Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the cardiotoxicity and

related pharmacological properties of TBAJ-876 and bedaquiline.
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Table 1: In Vitro hERG Channel Inhibition

Compound hERG IC50 (μM) Fold Difference

Bedaquiline ~1.2 -

TBAJ-876 >30 >25x

Data compiled from preclinical studies. A higher IC50 value indicates lower inhibitory potency.

Table 2: Clinical QT Interval Prolongation

Compound Study Population Mean ΔQTcF (ms)
Clinically
Significant
Prolongation

Bedaquiline Patients with DR-TB 12.3 - 34.06
Observed in up to

37.1% of patients

TBAJ-876
Healthy Adults (Phase

1)

Not clinically

significant
None observed

ΔQTcF represents the change from baseline in the Fridericia-corrected QT interval. "Clinically

significant" is often defined as a QTcF > 500 ms or an increase of >60 ms from baseline.

Table 3: Physicochemical and Pharmacokinetic Properties
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Property Bedaquiline TBAJ-876
Implication for
Cardiotoxicity

Lipophilicity (clogP) High Lower

Lower lipophilicity may

reduce tissue

accumulation,

including in cardiac

tissue.[1]

Clearance Low Higher

Higher clearance can

lead to a shorter half-

life and reduced drug

exposure over time.[1]

Experimental Protocols
In Vitro hERG Inhibition Assay (Automated Patch Clamp)
The assessment of hERG potassium channel inhibition is a critical step in evaluating the

proarrhythmic potential of a compound. Automated patch-clamp systems are commonly used

for this purpose.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on the

hERG potassium current.

Methodology:

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are

typically used.

Cell Preparation: Cells are cultured and harvested at optimal confluency. A single-cell

suspension is prepared in an extracellular solution.

Electrophysiology:

The automated patch-clamp system captures individual cells and forms a high-resistance

seal (gigaseal) between the cell membrane and the recording electrode.
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The whole-cell configuration is established, allowing for control of the intracellular

environment and measurement of ion channel currents.

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A

typical protocol involves a depolarizing pulse to activate the channels, followed by a

repolarizing step to measure the characteristic "tail current," which is used to quantify hERG

activity.

Compound Application: The test compound is applied at multiple concentrations to determine

a concentration-response relationship. A vehicle control and a known hERG inhibitor (e.g., E-

4031) are included in each experiment.

Data Analysis: The peak tail current amplitude is measured at each concentration. The

percentage of current inhibition is calculated relative to the control. The IC50 value is

determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo QT Interval Measurement (Preclinical Models)
Animal models are used to assess the effects of a drug on the QT interval in a whole-organism

system.

Objective: To measure the change in the corrected QT (QTc) interval following administration of

a test compound.

Methodology:

Animal Model: Conscious, telemetry-instrumented animals (e.g., dogs, non-human primates)

are often used to allow for continuous electrocardiogram (ECG) monitoring without the

confounding effects of anesthesia.

Instrumentation: A telemetry transmitter is surgically implanted to record and transmit ECG

data.

Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study

environment to minimize stress-related ECG variations.

Dosing: The test compound is administered at various dose levels, typically including a

vehicle control and a positive control known to prolong the QT interval (e.g., moxifloxacin).
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ECG Recording: Continuous ECG recordings are collected at baseline (pre-dose) and at

multiple time points after drug administration.

Data Analysis:

The QT interval is measured from the ECG recordings.

The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's

or Fridericia's correction) to obtain the QTc interval.

The change in QTc from baseline (ΔQTc) is calculated for each dose group and compared

to the vehicle control.

The relationship between drug concentration in the plasma and the change in QTc is also

analyzed.
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Caption: Mechanism of drug-induced QT prolongation.
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Caption: Experimental workflow for cardiotoxicity evaluation.

Conclusion
The available data strongly suggests that TBAJ-876 has a significantly reduced potential for

cardiotoxicity compared to bedaquiline. The markedly lower in vitro inhibition of the hERG

channel by TBAJ-876, coupled with the absence of clinically significant QT prolongation in early

clinical trials, supports its continued development as a safer alternative for the treatment of

tuberculosis. Further clinical studies in patient populations will be crucial to confirm these

promising preclinical and Phase 1 findings. This improved safety profile, along with its potent

antimycobacterial activity, positions TBAJ-876 as a valuable next-generation diarylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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